Roxburghiadiol A
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Overview
Description
Roxburghiadiol A is a natural compound found in the traditional Chinese herb, Oroxylum indicum. This compound has gained attention due to its potential therapeutic properties and its ability to act as a lead compound for the development of new drugs. This compound has been extensively studied for its biological activities and its mechanism of action.
Scientific Research Applications
Discovery and Structural Analysis
Roxburghiadiol A, along with roxburghiadiol B, was first identified in the leaves and fruits of Aglaia roxburghiana. These compounds are classified as 14 alpha-methylsterols. Advanced techniques like 2D-nmr confirmed the structure of this compound, recognizing it as a 6 beta epimer (Balakrishna, Kundu, & Patra, 1990).
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects. This was observed in studies using the carrageenin-induced rat paw oedema and cotton pellet granuloma methods. Additionally, it showed notable effects on mast cell degranulation induced by compound 48/80, indicating its role in the anti-inflammatory properties of Aglaia roxburghiana (Janaki, Vijayasekaran, Viswanathan, & Balakrishna, 1999).
Phytochemistry and Pharmacology
In broader research on Aglaia roxburghiana and related species, various chemical constituents like polysaccharides, flavonoids, glycosides, organic acids, and triterpenes like this compound have been identified. These compounds are linked to pharmacological activities such as anti-inflammatory, antiviral, immunomodulatory, and antineoplastic effects. Such research underscores the potential of these compounds in treating various health conditions, though further study is needed to clarify their absorption, distribution, metabolism, and excretion pathways (Ye, Shao, & Zhang, 2017).
properties
CAS RN |
103629-94-3 |
---|---|
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(1S,3R,6S,8S,9S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9-diol |
InChI |
InChI=1S/C29H48O2/c1-18(2)19(3)7-8-20(4)22-10-11-27(6)25-16-24(31)23-15-21(30)9-12-28(23)17-29(25,28)14-13-26(22,27)5/h18,20-25,30-31H,3,7-17H2,1-2,4-6H3/t20-,21+,22-,23-,24+,25+,26-,27+,28-,29+/m1/s1 |
InChI Key |
FLFAKBJFVNSCHC-HFOFPBCXSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5)O)O)C)C |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C |
synonyms |
4-bisnormethyl-24-methylenecycloarta-3,6-diol roxburghiadiol A roxburghiadiol B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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